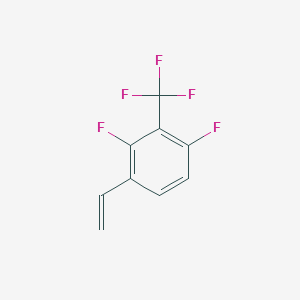
2,4-Difluoro-3-(trifluorometil)estireno
Descripción general
Descripción
“2,4-Difluoro-3-(trifluoromethyl)styrene” is a chemical compound with the molecular formula C9H5F5 . It is also known as (E)-1-(2,4-difluorostyryl)-4,4,4-trifluorobut-2-ene.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of cyanated difluorostyrene derivatives by cyanomethylation of α-(trifluoromethyl)styrenes using acetonitrile as the CH2CN⁻ source has been developed . Another study presented an efficient method to access gem-difluoro-2-trifluoromethyl styrene derivatives via palladium catalysis .Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-(trifluoromethyl)styrene” consists of a styrene backbone with difluoro and trifluoromethyl substituents . The exact structural details would require further spectroscopic analysis.Chemical Reactions Analysis
In terms of chemical reactions, one study demonstrated a diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes to chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes . The reaction mechanism involved hydridic addition to fluoroalkenes and subsequent β-F elimination from hydrophosphination intermediates .Aplicaciones Científicas De Investigación
Síntesis de análogos neonicotinoides
2,4-Difluoro-3-(trifluorometil)estireno: se ha utilizado en la síntesis de análogos neonicotinoides. Estos compuestos actúan como agonistas del receptor nicotínico de acetilcolina (nAChR) de insectos y son cruciales para la protección de cultivos y el control de plagas veterinarias debido a su alta actividad insecticida y seguridad para los mamíferos .
Industria agroquímica
El compuesto sirve como precursor para el desarrollo de varios agroquímicos. Su incorporación a las moléculas tiene como objetivo mejorar sus propiedades insecticidas, lo cual es vital para la protección de los cultivos contra las plagas .
Investigación farmacéutica
En el sector farmacéutico, This compound es un intermedio clave para la síntesis de compuestos con posibles aplicaciones terapéuticas. Sus propiedades fisicoquímicas únicas contribuyen a la actividad biológica de estos compuestos .
Safety and Hazards
Direcciones Futuras
The future directions for “2,4-Difluoro-3-(trifluoromethyl)styrene” would likely involve its use as a building block in the synthesis of more complex molecules. The unique properties imparted by the difluoro and trifluoromethyl groups could make it valuable in the development of new pharmaceuticals, agrochemicals, and materials .
Mecanismo De Acción
Target of Action
Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Mode of Action
It is known that trifluoromethyl-containing compounds can undergo selective c–f bond activation, which is a challenging task in organic synthesis .
Biochemical Pathways
The reaction of α- (trifluoromethyl)styrenes with different nitrogen nucleophiles might proceed via three pathways: the s n 2′ type of defluorinative addition/elimination, sequential ipso / γ -selective defluorinative amination, or hydroamination .
Result of Action
The activation of the c–f bond in trifluoromethyl-containing compounds can lead to the synthesis of diverse fluorinated compounds .
Propiedades
IUPAC Name |
1-ethenyl-2,4-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5/c1-2-5-3-4-6(10)7(8(5)11)9(12,13)14/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEKLZUWPVOJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



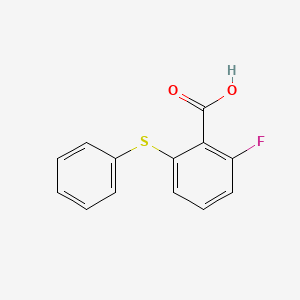
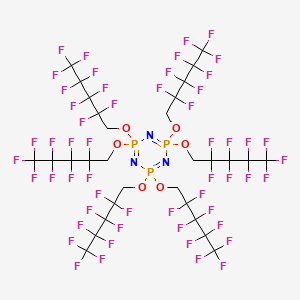
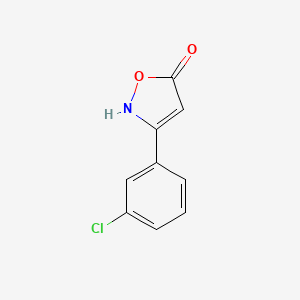
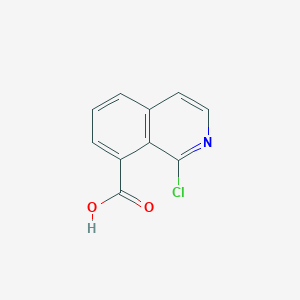


![1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1458199.png)
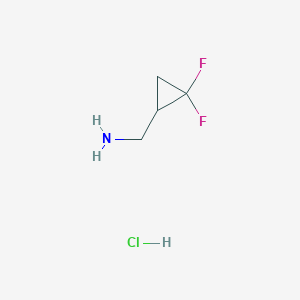

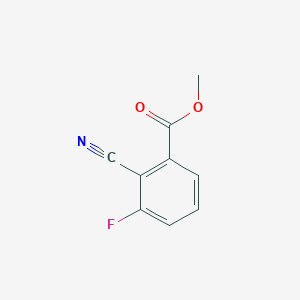
![Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B1458209.png)
![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1458210.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide](/img/structure/B1458212.png)